1,1,4,4,4-Pentafluoro-2-(trifluoromethyl)but-1-ene
Description
Properties
IUPAC Name |
1,1,4,4,4-pentafluoro-2-(trifluoromethyl)but-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F8/c6-3(7)2(5(11,12)13)1-4(8,9)10/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABTUKMXOXSGHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=C(F)F)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672890 | |
| Record name | 1,1,4,4,4-Pentafluoro-2-(trifluoromethyl)but-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400-17-9 | |
| Record name | 1,1,4,4,4-Pentafluoro-2-(trifluoromethyl)but-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1,1,4,4,4-Pentafluoro-2-(trifluoromethyl)but-1-ene (C5H2F8) is a fluorinated organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores its biological activity based on diverse research findings, including case studies and data tables.
- Molecular Formula: C5H2F8
- Molecular Weight: 214.057 g/mol
- CAS Number: 400-17-9
Biological Activity Overview
The biological activity of fluorinated compounds is often influenced by their structural characteristics and the presence of fluorine atoms. Fluorination can enhance lipophilicity and alter the metabolic pathways of compounds, impacting their interactions with biological targets.
Fluorinated compounds like this compound may exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity: Fluorinated derivatives have been shown to inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in gene regulation and cancer progression .
- Antiviral Properties: Some fluorinated compounds are known to inhibit viral replication by interfering with nucleic acid synthesis. For instance, trifluridine (a related compound) demonstrates potent antiviral activity against herpes simplex virus .
Case Studies
-
Histone Deacetylase Inhibition
Compound Name IC50 (µM) Largazole 3.64 Trifluoromethyl Derivative 0.88 Pentafluorobenzene Derivative 1.51 -
Antitumor Activity
Cell Line IC50 (µM) MV4-11 0.32 DLD-1 4.05 Normal Intestinal Epithelial Cells (ICEs) 18.38
Pharmacological Implications
The unique properties of this compound suggest its potential for development into pharmaceuticals targeting specific biological pathways:
- Cancer Therapeutics: The ability to selectively inhibit HDACs could position this compound as a candidate for cancer treatment.
- Antiviral Agents: Its structural similarities to known antiviral agents indicate potential for further exploration in virology.
Comparison with Similar Compounds
(Z)-1,1,1,4,4,4-Hexafluoro-2-butene (HFO-1336mzz)
1,1,3,3,3-Pentafluoro-2-(trifluoromethyl)-1-propene
- Molecular Formula : C₄HF₈
- Substituents : Fluorines at positions 1, 1, 3, 3, 3; trifluoromethyl group at position 2.
1,3,3,3-Tetrafluoropropene (HFO-1234ze)
Comparative Analysis
Table 1: Key Properties of Fluorinated Olefins
Environmental Impact
- Target Compound : Likely has low GWP due to the presence of a double bond, which enhances atmospheric degradation. However, the trifluoromethyl group may slightly increase stability compared to HFO-1336mzz .
- HFO-1336mzz : Atmospheric lifetime ≈ 2 weeks; GWP < 10 .
Research and Industrial Relevance
- Chemical Intermediates : Fluorinated olefins with trifluoromethyl groups are valuable in synthesizing specialty polymers and surfactants, as seen in benzenesulfonamide derivatives .
Preparation Methods
Process Description
Thermal dehydrofluorination involves heating a polyfluorinated butane, specifically 1,1,1,3,3-pentafluorobutane, at elevated temperatures to induce elimination of hydrogen fluoride (HF) and formation of the target fluorobutene.
- Temperature Range: 200°C to 700°C
- Preferred Range: 300°C to 600°C, with optimal conversion and selectivity between 400°C and 550°C
- Reaction Type: Can be conducted in batch or flow reactors, with flow reactors preferred due to better operability and the ability to run at atmospheric pressure
Reaction Conditions and Outcomes
- The reaction proceeds without catalysts, relying solely on thermal energy to promote HF elimination.
- Selectivity towards 1,1,4,4,4-pentafluoro-2-(trifluoromethyl)but-1-ene is enhanced by maintaining the reaction within the optimal temperature window.
- Overheating beyond 600°C can lead to side reactions and reduced selectivity.
Advantages and Limitations
- Advantages: Simplicity of the process, no need for catalysts, relatively straightforward scale-up.
- Limitations: Requires high temperatures, which may increase energy costs and risk of decomposition or side products.
Base-Catalyzed Dehydrofluorination
Process Description
This method employs a basic substance to facilitate the elimination of HF from the polyfluorobutane precursor.
- Base Definition: Any compound with pH ≥ 8 in 0.1 mol/dm³ aqueous solution.
- Reaction Conditions: The base can be used in contact with the raw material under conditions that prevent cleavage of carbon-carbon bonds, favoring selective formation of the target olefin.
Reaction Specifics
- The base-catalyzed process often yields isomers different from those obtained by thermal methods.
- It allows for improved selectivity for (E)- and (Z)-1,1,1,3-tetrafluoro-2-butenes, which are related fluorobutene compounds.
- The reaction can be conducted under milder conditions compared to thermal dehydrofluorination.
Advantages and Limitations
- Advantages: Lower temperature operation, potential for higher selectivity in some isomers.
- Limitations: Possible formation of undesired isomers, need to handle basic reagents and by-products.
Comparative Summary of Preparation Methods
| Aspect | Thermal Dehydrofluorination | Base-Catalyzed Dehydrofluorination |
|---|---|---|
| Temperature Range | 200°C – 700°C (optimal 400°C – 550°C) | Lower temperatures, generally milder |
| Catalyst Requirement | None | Basic substances (pH ≥ 8) |
| Reactor Type | Batch or flow; flow preferred | Typically batch or flow |
| Selectivity | High for target fluorobutene | High for specific isomers, but more isomeric variety |
| Industrial Feasibility | Established, scalable | Feasible but requires careful control |
| Side Reactions | Possible at high temperatures | Possible isomer formation |
Detailed Research Findings and Data
Patent Insights (US7259281B2)
- The patent describes the preparation of fluorobutene derivatives including this compound via dehydrofluorination of 1,1,1,3,3-pentafluorobutane.
- Thermal dehydrofluorination is performed by heating the raw material at 200°C to 700°C.
- Base-catalyzed dehydrofluorination uses bases to improve selectivity and yield.
- Flow-type reactors are preferred for thermal methods due to better operability and reaction control.
- The process avoids cleavage of carbon-carbon bonds, preserving the molecular framework.
Chemical Properties Relevant to Preparation
| Property | Value |
|---|---|
| Molecular Formula | C5H2F8 |
| Molecular Weight | 214.06 g/mol |
| CAS Number | 400-17-9 |
| Computed LogP (XLogP3-AA) | 3.6 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bonds | 1 |
These properties influence the choice of solvents, reaction conditions, and purification methods during synthesis.
Q & A
Q. What are the established synthesis routes for 1,1,4,4,4-Pentafluoro-2-(trifluoromethyl)but-1-ene, and how can purity be optimized?
While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, analogous methods for related fluorinated alkenes suggest two primary pathways:
- Fluorination of precursors : Use of fluorinating agents (e.g., SbF₅) with unsaturated hydrocarbons under controlled conditions. For example, CF₃CH=CHCF₃ reacts with tetrafluoroethylene (CF₂=CF₂) in the presence of SbF₅ to yield decafluoro derivatives .
- Dehydrohalogenation : Elimination of HF from halogenated precursors over fluorided alumina at elevated temperatures (e.g., 200–400°C), as seen in the synthesis of 2,3,3,4,4-pentafluoro-1-butene .
Purity Optimization : - Distillation under inert atmospheres to prevent decomposition.
- Use of gas chromatography (GC) with fluorine-specific detectors to monitor impurities.
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : ¹⁹F NMR is critical for identifying fluorine environments. For example, distinct signals for CF₃ and CF₂ groups are observed in analogous compounds (e.g., δ −70 to −80 ppm for CF₃) .
- IR Spectroscopy : Strong C-F stretching vibrations (~1100–1250 cm⁻¹) and C=C stretches (~1650 cm⁻¹) confirm structure .
- Mass Spectrometry (MS) : High-resolution MS can differentiate isotopic patterns (e.g., natural abundance of ¹⁹F vs. minor isotopes) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Essential for quantifying trace impurities in volatile fluorinated compounds .
Q. What are the primary safety considerations when handling this compound, based on toxicological data?
Toxicity data from Perfluoroisobutylene (PFIB) , a synonym for this compound (CAS 382-21-8), highlights severe hazards:
| Species | LC₅₀ (ppm) | Exposure Time | Effects Observed |
|---|---|---|---|
| Rat | 1.6 | 4 hours | Pulmonary edema, renal necrosis |
| Mouse | 2.6 | 6 hours | Central nervous system depression |
| Cat | 0.5 | 4 hours | Lethal respiratory failure |
Q. Safety Protocols :
- Use fume hoods and personal protective equipment (PPE) with respiratory protection.
- Monitor airborne concentrations using real-time fluorocarbon sensors.
- Implement emergency protocols for pulmonary edema management .
Advanced Research Questions
Q. How does the compound’s reactivity vary under different catalytic conditions?
- Acid Catalysis : SbF₅ promotes Friedel-Crafts-type reactions in fluorinated systems, enabling electrophilic additions. For example, CF₃CH=CHCF₃ reacts with CF₂=CF₂ to form branched perfluoroalkenes .
- Thermal Stability : Decomposition above 300°C generates toxic byproducts like HF and carbonyl fluorides. Controlled pyrolysis studies (TGA-DSC) are recommended to map degradation pathways .
- Radical Reactions : Initiation with UV light or peroxides may facilitate polymerization or chain elongation, as seen in perfluoroolefin systems .
Q. What are the mechanisms of thermal decomposition, and how do they affect experimental outcomes?
Thermal degradation proceeds via:
- β-Elimination : Loss of HF or CF₃ groups, forming unsaturated intermediates (e.g., tetrafluoroethylene).
- Rearrangement : Isomerization to more stable perfluoroalkenes under heat, altering product distributions .
Experimental Mitigation : - Conduct reactions in anhydrous conditions to minimize HF release.
- Use inline IR or MS to monitor decomposition in real time .
Q. How can discrepancies in reported toxicity values (e.g., LC₅₀ variations) be resolved methodologically?
Conflicting LC₅₀ values (e.g., 1.6 ppm in rats vs. 0.5 ppm in cats ) arise from:
- Species-Specific Sensitivity : Design interspecies comparative studies with standardized exposure protocols.
- Exposure Duration : Adjust time-resolved toxicity assays (e.g., 1–24 hours) to identify threshold effects.
- Analytical Validation : Cross-validate concentration measurements using GC-MS and fluorophore-based detectors .
Q. What strategies are effective in stabilizing the compound for long-term storage?
- Inert Atmospheres : Store under argon or nitrogen to prevent oxidation.
- Low Temperatures : −20°C in sealed, passivated containers (e.g., electropolished stainless steel) to inhibit thermal degradation.
- Stabilizers : Add trace inhibitors (e.g., 0.1% hydroquinone) to suppress radical-mediated polymerization .
Q. How can computational modeling (e.g., DFT) predict its reactivity in novel reactions?
- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to map electrophilic sites (e.g., α-CF₃ groups).
- Transition State Analysis : Model [2+2] cycloadditions or Diels-Alder reactions with electron-deficient dienophiles .
- Solvent Effects : Include PCM models for polar solvents (e.g., acetonitrile) to simulate reaction environments .
Data Contradiction Analysis Example
Issue : Varied reports on the compound’s stability in aqueous environments.
Resolution :
- Conduct pH-dependent stability studies (pH 1–14) with ¹⁹F NMR monitoring.
- Compare hydrolysis rates with structurally similar perfluoroalkenes (e.g., HFO-1234yf) to identify substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
